3-(Propan-2-yl)pentane-1,5-diol
Description
Structure
3D Structure
Properties
CAS No. |
61898-54-2 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
3-propan-2-ylpentane-1,5-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2)8(3-5-9)4-6-10/h7-10H,3-6H2,1-2H3 |
InChI Key |
TUAGLJNGSSWWJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCO)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Propan 2 Yl Pentane 1,5 Diol and Analogs
Carbon-Carbon Bond Forming Reactions for Branched Architecture Construction
Strategies Involving Alkylation and Nucleophilic Additions to Pentane-1,5-diol Precursors
The construction of the carbon skeleton of 3-(propan-2-yl)pentane-1,5-diol can be achieved through the alkylation of a suitable precursor. One common strategy involves the use of diethyl malonate or a similar C-H acidic compound. In this approach, diethyl malonate is first deprotonated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate can then undergo a tandem alkylation sequence. The first alkylation would introduce a 2-bromoethyl group, followed by a second alkylation with another 2-bromoethyl group. Subsequent reduction of the ester functionalities would yield a diol. To introduce the isopropyl group at the 3-position, a different strategy starting from a glutarate derivative can be envisioned.
A plausible synthetic route could involve the following conceptual steps:
Alkylation of a Malonic Ester Derivative: A malonic ester could be alkylated with two equivalents of a protected 2-haloethanol, followed by the introduction of the isopropyl group at the central carbon. Subsequent deprotection and reduction of the ester groups would yield the final diol.
Grignard Reaction with a Glutarate Ester: Diethyl glutarate can serve as a precursor. A Grignard reagent, such as isopropylmagnesium bromide, could be reacted with diethyl glutarate. This reaction typically leads to the double addition of the Grignard reagent to each ester group, which would not yield the desired product directly. masterorganicchemistry.com However, by carefully controlling the reaction conditions and using a less reactive organometallic reagent, it might be possible to achieve a single addition at the carbonyl carbon, followed by reduction. A more controlled approach would be the reaction of isopropylmagnesium bromide with glutaryl chloride, which would likely lead to the formation of a diketone, followed by reduction to the diol.
A common precursor for 1,5-diols is glutaraldehyde (B144438). An aldol (B89426) condensation of glutaraldehyde with acetone, followed by a series of reduction steps, could potentially lead to the desired 3-substituted pentane-1,5-diol structure, though this would likely result in a mixture of products.
| Precursor Strategy | Key Reactions | Potential Advantages | Potential Challenges |
| Alkylation of Diethyl Malonate | Malonic ester synthesis, alkylation, reduction | Well-established reactions, commercially available starting materials. orgsyn.orggoogle.com | Multiple steps, potential for side reactions and low overall yield. |
| Grignard Reaction with Diethyl Glutarate | Grignard reaction, reduction | Direct introduction of the isopropyl group. masterorganicchemistry.com | Difficult to control the reaction to achieve mono-addition, potential for over-alkylation. masterorganicchemistry.com |
Asymmetric Synthesis Approaches for Chiral this compound Isomers
The presence of a stereocenter at the C3 position of this compound means that it can exist as a pair of enantiomers. The synthesis of enantiomerically pure diols is crucial for applications where specific stereochemistry is required, such as in the pharmaceutical and fine chemical industries. Several asymmetric synthesis strategies can be envisioned.
One of the most effective methods for synthesizing chiral diols is the asymmetric reduction of a prochiral diketone. acs.org For the synthesis of chiral this compound, a precursor such as 3-isopropyl-1,5-pentanedione could be subjected to asymmetric hydrogenation using a chiral catalyst. Catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands such as BINAP or other chiral phosphines, have proven to be highly effective for the enantioselective reduction of ketones. capes.gov.br
Another approach involves the use of chiral organocatalysts. Proline and its derivatives have been successfully used to catalyze asymmetric aldol reactions, which could be a key step in the synthesis of a chiral precursor to the target diol. acs.org For instance, an asymmetric aldol reaction between propanal and a suitable three-carbon component, followed by further transformations, could establish the chiral center.
The use of chiral auxiliaries is another established method. A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.
| Asymmetric Strategy | Key Features | Example Catalyst/Reagent | Expected Outcome |
| Asymmetric Hydrogenation | Reduction of a prochiral diketone using a chiral catalyst. | (S,S)-TsD-PEN-Ru(II) complex. capes.gov.br | High enantiomeric and diastereomeric purity of the diol. capes.gov.br |
| Chiral Organocatalysis | Use of small organic molecules to catalyze enantioselective reactions. | Proline-derived organocatalysts. acs.org | Formation of chiral keto alcohols as intermediates with high enantiomeric excess. acs.org |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Chiral organosilicon compounds. acs.org | Synthesis of chiral 1,3-diols. acs.org |
Biocatalytic and Sustainable Synthesis of Branched Aliphatic Diols
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly chemical processes. Biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations, offers a promising alternative to traditional chemical synthesis.
Enzymatic Routes for Hydroxyl Group Introduction
Enzymes, particularly from the cytochrome P450 monooxygenase family, are capable of highly selective hydroxylation of C-H bonds, including those in aliphatic chains. nih.govnih.gov This enzymatic approach can be used to introduce hydroxyl groups at specific positions in a hydrocarbon backbone. For the synthesis of this compound, a potential biocatalytic route could involve the hydroxylation of a suitable precursor, such as 3-isopropylpentane, at the terminal methyl groups. The regioselectivity of the hydroxylation can often be controlled by selecting the appropriate enzyme or by engineering the enzyme's active site. nih.gov
Another powerful biocatalytic strategy involves the use of amino acids as starting materials. Metabolic engineering of microorganisms like Escherichia coli has enabled the production of various diols from amino acids. nih.govpnas.orgnih.govamericanelements.comresearchgate.net A general pathway involves the hydroxylation of an amino acid, followed by deamination, decarboxylation, and reduction to yield the desired diol. nih.gov This approach allows for the synthesis of structurally diverse diols, including branched-chain diols. nih.govamericanelements.comresearchgate.net
| Enzymatic Pathway | Key Enzymes | Substrate Example | Product Example |
| Amino Acid Hydroxylation Route | Amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, aldehyde reductase. nih.gov | Leucine | Isopentyldiol (IPDO) nih.gov |
| Branched-Chain Amino Acid Metabolism | Acetohydroxyacid synthase, 2-ketoacid decarboxylase, aldehyde-keto reductase, secondary alcohol dehydrogenase. researchgate.net | Branched-chain amino acids (BCAAs) | 4-methylpentane-2,3-diol researchgate.net |
Renewable Feedstock Utilization in Diol Production
A key advantage of biocatalytic processes is the ability to utilize renewable feedstocks, such as glucose and other sugars derived from biomass. nih.govamericanelements.comresearchgate.net Microorganisms can be engineered to convert these simple sugars into more complex molecules, including branched-chain diols. nih.govamericanelements.comresearchgate.net This approach reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry.
The de novo production of branched-chain β,γ-diols from glucose has been demonstrated in E. coli. nih.govamericanelements.comresearchgate.net By systematically optimizing the metabolic pathways of branched-chain amino acids, significant titers of diols can be achieved. nih.govamericanelements.comresearchgate.net This demonstrates the potential for producing a wide range of diols from renewable resources.
Optimization of Reaction Conditions and Isolation of High-Purity this compound
The successful synthesis of this compound, whether through chemical or biocatalytic routes, requires careful optimization of reaction conditions and effective purification methods to obtain a high-purity product.
For chemical synthesis, particularly in hydrogenation reactions, several parameters can be optimized to improve yield and selectivity. These include the choice of catalyst, reaction temperature, hydrogen pressure, and solvent. acs.orgnih.gov For instance, in the hydrogenation of diones to diols, the temperature and pressure can significantly affect the reaction rate and the formation of byproducts. nih.gov A systematic variation of these conditions allows for the determination of the optimal parameters for a specific transformation. acs.org
The isolation and purification of the final diol product are critical steps. Due to the relatively high boiling point of diols, distillation under reduced pressure is a common purification technique. google.com Fractional distillation can be employed to separate the desired diol from solvents and other volatile impurities. youtube.com For separating mixtures of diols or for removing non-volatile impurities, chromatography techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be utilized. In some cases, azeotropic distillation may be necessary to break azeotropes formed between the diol and other components in the reaction mixture. google.com
| Process | Key Parameters/Techniques | Considerations |
| Reaction Optimization | Catalyst type and loading, temperature, pressure, solvent, reaction time. acs.orgnih.govnih.gov | Maximizing conversion of starting material, minimizing byproduct formation, ensuring catalyst stability and recyclability. nih.gov |
| Product Isolation and Purification | Fractional distillation, vacuum distillation, column chromatography, preparative HPLC, crystallization. youtube.comgoogle.com | Boiling point of the diol, presence of azeotropes, thermal stability of the compound, required purity level. |
Chemical Reactivity and Transformations of 3 Propan 2 Yl Pentane 1,5 Diol
Reactivity of Hydroxyl Groups in Branched 1,5-Diols
The two primary hydroxyl groups in 3-(propan-2-yl)pentane-1,5-diol exhibit typical alcohol reactivity, but the branching at the central carbon atom introduces unique considerations for their functionalization.
The oxidation of 1,5-diols can lead to a variety of products, including hydroxy aldehydes, lactols, and δ-lactones. researchgate.net The selective oxidation of one hydroxyl group over the other in a diol presents a significant challenge due to their similar reactivity. rsc.org However, various strategies have been developed to achieve selective functionalization. rsc.orgrsc.org
For branched 1,5-diols like this compound, the steric bulk of the isopropyl group can influence the regioselectivity of oxidation. While direct studies on this specific molecule are not abundant, general principles of diol oxidation can be applied. Reagents like 2,2,6,6-tetramethylpiperidinooxy (TEMPO) in combination with a co-oxidant such as bis(acetoxy)iodobenzene (BAIB) have been shown to be effective for the chemoselective oxidation of 1,5-diols to δ-lactones. researchgate.netscilit.com This process involves the initial oxidation of one primary alcohol to an aldehyde, which then cyclizes to form a lactol, followed by further oxidation to the lactone. researchgate.net The steric environment around the hydroxyl groups can affect the rate of these steps.
Organocatalysis offers another avenue for the selective functionalization of diols, utilizing non-covalent interactions and steric or electronic effects to differentiate between hydroxyl groups. rsc.orgrsc.org For instance, boronic acid-based catalysts can form reversible covalent bonds with diols, activating one hydroxyl group for subsequent reaction. rsc.org The steric hindrance imposed by the isopropyl group in this compound could potentially direct such catalysts to the less hindered hydroxyl group, although specific experimental data is needed to confirm this.
Table 1: Common Reagents for Oxidation of 1,5-Diols
| Oxidizing Agent/System | Product(s) | Reference |
|---|---|---|
| TEMPO/BAIB | δ-Lactones | researchgate.net |
| TPAP | δ-Lactones | researchgate.net |
| PCC | δ-Lactones | researchgate.net |
The hydroxyl groups of this compound can undergo etherification and esterification reactions. These transformations are fundamental in organic synthesis for creating new carbon-oxygen bonds and for installing protecting groups.
Etherification: The formation of ethers from alcohols typically involves reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or acid-catalyzed dehydration. For a diol like this compound, both mono- and di-etherification are possible. The steric hindrance from the isopropyl group might lead to a preference for mono-etherification, particularly with bulky alkylating agents.
Esterification: Esters can be formed by reacting the diol with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions. Similar to etherification, achieving selective mono-esterification versus di-esterification is a key consideration. Steric hindrance can play a role in controlling the extent of the reaction. agroipm.cn For example, the use of a sterically demanding acylating agent could favor reaction at the less hindered hydroxyl group.
The 1,5-diol structure of this compound allows for the potential of intramolecular cyclization to form a six-membered heterocyclic ring, specifically a substituted tetrahydropyran. This reaction is typically acid-catalyzed and involves the nucleophilic attack of one hydroxyl group onto the protonated form of the other, followed by dehydration. The presence of the isopropyl group at the C3 position would result in a 4-isopropyltetrahydropyran.
Intermolecular reactions can also occur, leading to the formation of polyethers. The balance between intra- and intermolecular reactions is often dependent on the reaction conditions, such as concentration. High concentrations tend to favor intermolecular reactions, while dilute conditions favor intramolecular cyclization. The steric hindrance of the isopropyl group could potentially influence the rate and favorability of intramolecular cyclization by affecting the conformation required for ring closure. nih.gov
Protecting Group Strategies for this compound
In multi-step syntheses, it is often necessary to protect one or both of the hydroxyl groups of a diol to prevent them from reacting under certain conditions. wikipedia.org For a symmetrical diol like this compound, the challenge lies in achieving selective protection of one hydroxyl group.
Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), acetals, and esters. agroipm.cnwikipedia.org The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal (deprotection). wikipedia.org
For selective mono-protection, one could exploit the steric hindrance of the isopropyl group. For instance, using a bulky silylating agent might favor the formation of the mono-protected diol. Alternatively, statistical methods can be employed where a mixture of the di-protected, mono-protected, and unprotected diol is formed, and the desired product is separated chromatographically.
Another strategy involves the temporary formation of a cyclic derivative, such as a cyclic acetal (B89532) or ketal, by reacting the diol with an aldehyde or ketone. wikipedia.org This protects both hydroxyl groups simultaneously. Subsequent selective cleavage of the cyclic protecting group to reveal one of the hydroxyl groups can be challenging but is a known strategy in carbohydrate chemistry. universiteitleiden.nl
Table 2: Common Protecting Groups for Diols
| Protecting Group | Protection Reagent | Deprotection Conditions | Reference |
|---|---|---|---|
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF), acid | agroipm.cn |
| Acetals (e.g., Benzylidene) | Benzaldehyde, acid catalyst | Acidic hydrolysis, hydrogenation | wikipedia.org |
Reaction Kinetics and Mechanistic Studies Influenced by Isopropyl Branching
The isopropyl group at the C3 position of this compound is expected to have a significant impact on the kinetics and mechanisms of its reactions.
Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. youtube.com In the case of this compound, the isopropyl group can impede the approach of reagents to the reactive hydroxyl groups. youtube.comreddit.com
This steric hindrance can manifest in several ways:
Reduced Reaction Rates: Reactions at the hydroxyl groups are likely to be slower compared to those of a linear 1,5-diol, such as pentane-1,5-diol. This is because the isopropyl group obstructs the trajectory of the incoming reagent. youtube.com
Altered Reaction Mechanisms: In some cases, significant steric hindrance can favor alternative reaction pathways. For example, in nucleophilic substitution reactions, extreme steric hindrance can disfavor an SN2 mechanism and promote an SN1-type pathway if a stable carbocation can be formed. youtube.com However, for reactions directly involving the primary hydroxyl groups of this diol, such a shift is less likely.
Kinetic studies comparing the reaction rates of this compound with its linear counterpart would provide quantitative data on the steric effect of the isopropyl group. Such studies could involve monitoring the progress of esterification or etherification reactions under controlled conditions. The ratio of rate constants would give a measure of the steric retardation caused by the branched alkyl substituent. The presence of methyl branches in diols has been shown to increase steric interactions, which can affect polymer properties and reaction kinetics. nih.gov
Regioselectivity and Stereoselectivity in Derivatizations
The symmetrical nature of this compound, with two identical primary hydroxyl groups, means that regioselectivity between these two groups is not a factor in initial derivatizations. However, the molecule is prochiral. The central carbon atom (C3) is a prochiral center, and the two hydroxyl groups are enantiotopic. This symmetry has significant implications for stereoselective reactions.
Regioselectivity in Further Reactions: Should one hydroxyl group be selectively protected or derivatized, the resulting mono-substituted product would present a challenge in regioselectivity for subsequent reactions on the remaining hydroxyl group versus other potentially reactive sites. The steric bulk of the isopropyl group and the newly introduced functional group would heavily influence the accessibility of the second hydroxyl group.
Stereoselectivity: The prochiral nature of the diol means that enzymatic or chiral catalyst-mediated reactions could, in principle, differentiate between the two enantiotopic hydroxyl groups, leading to chiral, non-racemic products. Such selective derivatization would be a key step in leveraging this molecule for the synthesis of complex, stereochemically defined structures. General methods for the stereoselective synthesis of C2-symmetric diols and their subsequent reactions are well-established, often employing chiral catalysts to achieve high levels of enantiomeric excess. While these methods have not been specifically applied to this compound in published literature, they represent a viable pathway for its asymmetric functionalization.
Derivatization for Advanced Applications
The potential for derivatizing this compound for advanced applications is intrinsically linked to the properties imparted by its unique structure. The combination of two primary hydroxyls for polymerization or attachment to other molecules, and a central bulky alkyl group, could be advantageous in several areas.
Polymer Chemistry: As a monomer, this diol could be incorporated into polyesters, polyurethanes, and polyethers. The isopropyl group would likely disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased solubility in organic solvents, and modified mechanical properties such as flexibility and impact resistance.
Specialty Chemicals: Derivatization of the hydroxyl groups could lead to the synthesis of specialty surfactants, lubricants, or plasticizers. For example, esterification with fatty acids could yield amphiphilic molecules with potential applications as emulsifiers or detergents.
The table below outlines potential derivatization reactions and the anticipated influence of the isopropyl group, based on general chemical principles, as specific data for this compound is not available.
| Reaction Type | Potential Reagents | Expected Product Class | Probable Influence of Isopropyl Group |
| Esterification | Carboxylic acids, Acyl chlorides | Polyesters, Diesters | Steric hindrance may slow reaction rates. The resulting esters would have increased lipophilicity. |
| Etherification | Alkyl halides, Epoxides | Polyethers, Diethers | Williamson ether synthesis may be sterically hindered. Could be used to create unique glycol ethers. |
| Oxidation | Oxidizing agents (e.g., PCC, TEMPO) | Dialdehyde (B1249045), Dicarboxylic acid | The bulky substituent may influence the reaction kinetics. |
| Polycondensation | Diisocyanates, Diacids | Polyurethanes, Polyesters | The isopropyl group could enhance the flexibility and solubility of the resulting polymers. |
Theoretical and Computational Investigations of 3 Propan 2 Yl Pentane 1,5 Diol
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the three-dimensional structures and dynamic motions of molecules. For a flexible molecule like 3-(propan-2-yl)pentane-1,5-diol, these methods can elucidate the energetically favorable shapes it can adopt and how it behaves over time.
The presence of multiple single bonds in this compound allows for a wide range of conformations. The relative orientation of the two hydroxyl groups is of particular interest, as it can lead to the formation of intramolecular hydrogen bonds. Similar to what is observed in 1,3-propanediol (B51772) and 1,4-butanediol, this compound can adopt conformations where the two hydroxyl groups are in proximity, allowing for a hydrogen bond to form, creating a pseudo-cyclic structure. researchgate.net
The stability of these conformations is determined by a balance of forces, including steric hindrance from the bulky isopropyl group and the stabilizing effect of intramolecular hydrogen bonding. The isopropyl group at the central carbon atom is expected to significantly influence the conformational landscape, potentially favoring more extended conformations to minimize steric clashes.
To illustrate the possible stable conformations, one can consider the key dihedral angles along the carbon backbone. The table below presents a hypothetical set of dihedral angles for plausible stable conformers of this compound, distinguishing between an extended and a folded (intramolecularly hydrogen-bonded) conformation.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C2-C3-C4-C5) | O-H···O Distance (Å) | Relative Energy (kcal/mol) |
| Extended | ~180° (anti) | ~180° (anti) | > 4.0 | 0 (Reference) |
| Folded | ~60° (gauche) | ~60° (gauche) | ~2.5 - 3.0 | Lower |
Note: This data is hypothetical and serves to illustrate the expected conformational space.
Molecular dynamics simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in the gas phase or in a solvent. These simulations track the movements of all atoms over time, revealing how the molecule flexes, rotates, and interacts with its surroundings. kcl.ac.uk
The branched isopropyl group is expected to have a significant impact on the dynamics of the molecule. It can act as a "conformational anchor," restricting the free rotation of the main pentane (B18724) chain. This restricted motion can, in turn, affect the accessibility of the hydroxyl groups for intermolecular interactions, which is a crucial factor in polymerization reactions. The simulations could also reveal the lifetime of intramolecular hydrogen bonds and the frequency of transitions between different conformational states.
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and energetics of molecules.
The electronic properties of this compound are largely dictated by the two hydroxyl groups. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the oxygen atoms of the hydroxyl groups, reflecting their electron-donating character. The Lowest Unoccupied Molecular Orbital (LUMO), on the other hand, would likely be associated with the antibonding σ* orbitals of the C-O and O-H bonds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity. A smaller gap generally implies higher reactivity. The table below presents hypothetical HOMO and LUMO energies and the resulting energy gap for this compound.
| Molecular Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | 1.5 |
| HOMO-LUMO Gap | 11.0 |
Note: This data is hypothetical and based on typical values for similar alcohols.
As a diol, this compound can act as both a hydrogen bond donor (via the hydroxyl hydrogens) and a hydrogen bond acceptor (via the lone pairs on the oxygen atoms). This allows it to form extensive intermolecular hydrogen bonding networks. The spacing and relative orientation of the hydroxyl groups, influenced by the branched structure, will play a critical role in the nature of these networks. kcl.ac.uk
Studies on other diols have shown that the ability to form branched versus linear hydrogen-bonded chains can significantly impact their physical properties. kcl.ac.uk The presence of the isopropyl group in this compound might hinder the formation of highly ordered, linear hydrogen bond networks, potentially leading to a more amorphous structure in the condensed phase.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.
Computational chemistry can be used to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound.
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated to a high degree of accuracy. These predictions can help in assigning the peaks in an experimental spectrum to the corresponding atoms in the molecule. The table below shows hypothetical predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| C1, C5 | ~60-65 |
| C2, C4 | ~35-40 |
| C3 | ~40-45 |
| Isopropyl CH | ~28-33 |
| Isopropyl CH₃ | ~18-23 |
Note: This data is hypothetical and based on typical values for similar structures.
IR Spectroscopy: The vibrational frequencies in the IR spectrum can also be computed. The most characteristic vibrations for this compound would be the O-H stretching frequency, typically appearing as a broad band around 3300-3500 cm⁻¹, and the C-O stretching frequencies in the 1000-1200 cm⁻¹ region. The presence of intramolecular hydrogen bonding would be expected to cause a red-shift (a shift to lower wavenumbers) of the O-H stretching frequency.
Molecular Modeling of Reactivity and Selectivity in Reactions Involving the Isopropyl Group
The reactivity of the two primary hydroxyl groups in this compound is governed by a combination of steric and electronic factors originating from the central isopropyl substituent. Molecular modeling and computational chemistry offer powerful tools to dissect these influences and predict the molecule's behavior in chemical reactions. numberanalytics.com
Steric Hindrance: The most significant feature of the isopropyl group is its bulkiness. This creates steric hindrance, which can impede the approach of reagents to the two primary hydroxyl (-OH) groups. numberanalytics.comnumberanalytics.com Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, for instance, in an esterification reaction. By calculating the transition state energies for the approach of a reactant molecule, chemists can quantify the steric barrier. It is expected that the energy required to form a transition state would be higher for this branched diol compared to a linear analogue like 1,5-pentanediol (B104693), reflecting a lower reaction rate. The concept of a "buttressing effect" can also be relevant, where the substituents on the isopropyl group itself influence the spatial arrangement and accessibility of the reaction centers. mdpi.com
Selectivity: In reactions with chiral reagents, the presence of the isopropyl group would likely lead to diastereoselectivity. Computational models can predict which diastereomer is favored by calculating the energies of the different possible transition states. The lower energy pathway corresponds to the major product.
Table 1: Predicted Reactivity Parameters from Computational Modeling
This interactive table illustrates the types of data that would be generated from a detailed computational study of this compound. Specific values require dedicated quantum chemical calculations.
| Calculated Parameter | Predicted Value Relative to 1,5-Pentanediol | Rationale | Computational Method |
| Activation Energy (Esterification) | Higher | Increased steric hindrance from the isopropyl group destabilizes the transition state. numberanalytics.comnumberanalytics.com | DFT (e.g., B3LYP/6-311+G(d,p)) |
| NBO Charge on Hydroxyl Oxygen | More Negative | The isopropyl group is electron-donating, increasing electron density on the oxygen atoms. nih.gov | NBO Analysis |
| Reaction Rate Constant (k) | Lower | A higher activation energy directly leads to a lower reaction rate. | Transition State Theory |
Structure-Property Relationship Studies for Branched Diols in Polymers and Materials
When this compound is used as a monomer in polymerization, its branched structure profoundly influences the architecture of the resulting polymer chains and, consequently, the macroscopic properties of the material. acs.orgnih.gov
Polymer Architecture and Crystallinity: The introduction of the bulky isopropyl group into a polymer backbone, such as in a polyester, disrupts the regular, linear arrangement of the chains. rsc.org This irregularity hinders the ability of the polymer chains to pack tightly into ordered crystalline structures, or lamellae. rsc.org As a result, polymers synthesized from this branched diol are expected to be largely amorphous or have a significantly lower degree of crystallinity compared to their counterparts made from linear diols like 1,5-pentanediol. acs.orgrsc.org Reduced crystallinity leads to greater optical clarity, as the crystalline domains that scatter light are absent.
Thermal Properties: A key property affected by branching is the glass transition temperature (T_g_). The T_g_ is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The presence of the bulky isopropyl group restricts the rotational freedom of the polymer chains. nih.govyoutube.com This reduced chain flexibility means that more thermal energy is required to induce the large-scale molecular motion characteristic of the glass transition. Consequently, polyesters made from this compound are expected to exhibit a higher T_g_ than those made from equivalent linear diols. acs.orgrsc.org This relationship has been observed in numerous studies on polyesters derived from various branched diols. nih.gov
Mechanical and Other Properties: The disruption of crystalline packing also affects mechanical properties. While highly crystalline polymers are often strong and stiff, amorphous polymers tend to be less rigid but can exhibit greater toughness and flexibility. fiveable.me The increased free volume between the irregularly packed chains can also lead to enhanced solubility in common solvents and may increase gas permeability. rsc.org
Table 2: Predicted Structure-Property Relationships for a Polyester Synthesized from this compound
This interactive table provides a qualitative comparison of expected polymer properties based on established principles of polymer science. acs.orgnih.govrsc.orgfiveable.me
| Property | Polymer from 1,5-Pentanediol (Linear) | Polymer from this compound (Branched) |
| Chain Packing | Regular, efficient packing | Irregular, disrupted packing |
| Degree of Crystallinity | Semicrystalline (Higher) | Amorphous (Lower) rsc.org |
| Glass Transition Temperature (T_g) | Lower | Higher nih.govrsc.org |
| Optical Clarity | Opaque/Translucent | Transparent |
| Stiffness / Modulus | Higher | Lower |
| Flexibility / Toughness | Lower | Higher fiveable.me |
| Solvent Resistance | Higher | Lower |
Advanced Analytical Characterization of 3 Propan 2 Yl Pentane 1,5 Diol
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for isolating 3-(Propan-2-yl)pentane-1,5-diol from reaction mixtures, assessing its purity, and quantifying its presence in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas chromatography coupled with mass spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable compounds like this compound. For purity assessment, a high-resolution capillary column, typically with a polar stationary phase like polyethylene (B3416737) glycol, is employed to achieve separation from impurities. nih.govresearchgate.net The retention time of the compound is a key identifier under specific chromatographic conditions.
Following separation by GC, the eluted compound is ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification. While a specific mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the analysis of similar alcohols and diols. Key fragmentation pathways would likely involve the loss of water (M-18), cleavage of the C-C bonds adjacent to the hydroxyl groups, and fragmentation of the isopropyl group. The molecular ion peak ([M]+) would be observed at m/z 146, corresponding to its molecular weight. nih.gov
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Characteristic |
| Molecular Ion (M+) | m/z 146 |
| Key Fragment Ions | m/z 128 (M-H₂O), 113 (M-CH₂OH), 103 (M-C₃H₇), 43 (C₃H₇⁺) |
| Stationary Phase | Polar (e.g., Polyethylene Glycol) |
| Elution Profile | Expected to elute after simpler diols due to higher molecular weight and branching. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
For the analysis of this compound in complex mixtures, particularly those containing non-volatile components, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. nih.govresearchgate.netnih.govescholarship.org Reversed-phase high-performance liquid chromatography (HPLC) using a C18 or C8 column is a common approach for separating diols.
Due to the poor ionization efficiency of diols in common electrospray ionization (ESI) sources, derivatization is often employed to enhance sensitivity. nih.gov Derivatizing agents that react with the hydroxyl groups to introduce a more easily ionizable moiety can significantly improve detection limits.
Table 2: LC-MS Analysis Parameters for Diols
| Parameter | Typical Conditions |
| LC Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Ionization Source | Electrospray Ionization (ESI), often requiring derivatization |
| Derivatization Agents | Reagents targeting hydroxyl groups to improve ionization |
Enantiomeric Separation and Analysis (e.g., Chiral High-Performance Liquid Chromatography, Chiral Gas Chromatography)
The structure of this compound contains a chiral center at the third carbon atom, meaning it can exist as a pair of enantiomers. The separation and analysis of these enantiomers are crucial in fields where stereochemistry influences biological activity or material properties. Chiral chromatography is the primary technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile/carrier phase is critical for achieving successful resolution. nih.gov While specific methods for the enantiomeric separation of this compound are not documented, approaches used for similar chiral diols can be adapted. This often involves derivatization of the hydroxyl groups to enhance interaction with the CSP.
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a wealth of structural information. rsc.orgsigmaaldrich.compitt.edu
¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The spectrum would show distinct signals for each of the carbon atoms in the molecule. rsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H₂ | ~3.6 (t) | ~62 |
| C2-H₂ | ~1.6 (m) | ~35 |
| C3-H | ~1.8 (m) | ~45 |
| C4-H₂ | ~1.6 (m) | ~35 |
| C5-H₂ | ~3.6 (t) | ~62 |
| C(isopropyl)-H | ~1.9 (m) | ~30 |
| C(isopropyl)-CH₃ | ~0.9 (d) | ~20 |
| OH | Variable, broad singlet | - |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, the most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups due to hydrogen bonding. The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ range. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of absorptions unique to the molecule's structure. docbrown.infonist.gov
Raman spectroscopy would also show the characteristic vibrational modes, with the C-C and C-H vibrations often providing strong signals.
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching (hydrogen-bonded) | 3200-3600 (broad) |
| C-H | Stretching (alkane) | 2850-3000 |
| C-O | Stretching | 1000-1200 |
Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing precise molecular weight determination and valuable structural information through fragmentation analysis. The molecular formula of this compound is C₈H₁₈O₂. nih.gov High-resolution mass spectrometry (HRMS) can determine the monoisotopic mass with high accuracy, which for this compound is calculated to be 146.130679813 Da. nih.gov This level of precision allows for confident confirmation of its elemental composition.
When subjected to ionization, typically through Electron Ionization (EI) in Gas Chromatography-Mass Spectrometry (GC-MS), the molecule undergoes characteristic fragmentation. The fragmentation pattern is dictated by the molecule's structure, particularly the positions of the hydroxyl groups and the branched alkyl chain. While a specific mass spectrum for this compound is not publicly available, the fragmentation can be predicted based on the known behavior of similar aliphatic diols. nist.gov
Key fragmentation pathways would likely include:
Alpha-cleavage: Fission of the C-C bonds adjacent to the oxygen atoms is a common fragmentation route for alcohols. This would result in the formation of resonance-stabilized ions.
Dehydration: The loss of one or more water molecules (H₂O, mass loss of 18 Da) from the molecular ion is a characteristic fragmentation for diols.
Loss of the Isopropyl Group: Cleavage of the bond connecting the isopropyl group to the main pentane (B18724) chain would result in a significant fragment ion.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure/Loss |
| [M-H₂O]⁺ | Loss of a water molecule |
| [M-2H₂O]⁺ | Loss of two water molecules |
| [M-CH₂OH]⁺ | Alpha-cleavage with loss of a hydroxymethyl radical |
| [M-C₃H₇]⁺ | Cleavage and loss of the isopropyl radical |
| [M-C₄H₉O]⁺ | Cleavage of the carbon chain |
This table is based on general fragmentation principles of aliphatic diols and is for illustrative purposes.
Specialized Techniques for Diol Detection and Enrichment
Due to the polarity conferred by the two hydroxyl groups, analyzing this compound, especially in complex mixtures, can be challenging. Specialized techniques focused on the unique chemistry of diols are often employed to improve selectivity and sensitivity.
Boronate Affinity-Based Methods for Selective Capture and Analysis
Boronate affinity chromatography (BAC) is a powerful technique for the selective isolation and enrichment of compounds containing cis-diol functionalities. xiamenbiotime.comresearchgate.net The fundamental principle relies on the reversible, pH-dependent covalent reaction between a boronic acid ligand, immobilized on a stationary phase, and the cis-hydroxyl groups of a target molecule. xiamenbiotime.com This interaction forms a stable five- or six-membered cyclic boronate ester under neutral to basic conditions. researchgate.net The captured analytes can then be released by lowering the pH to an acidic range, which hydrolyzes the ester bond. xiamenbiotime.com
This method exhibits high selectivity for a wide range of biomolecules, including ribonucleosides, carbohydrates, and glycoproteins. researchgate.netresearchgate.netrsc.org However, the structural requirement for this interaction is stringent. The hydroxyl groups must typically be on adjacent carbons (a 1,2-diol) or in some cases separated by one carbon (a 1,3-diol), and they must be able to adopt a coplanar, cis-orientation. researchgate.net
The structure of this compound is a 1,5-diol, meaning the two hydroxyl groups are separated by three carbon atoms. This spatial arrangement makes it impossible for them to form the required cyclic ester with a boronic acid ligand. Therefore, boronate affinity-based methods are not a suitable technique for the selective capture or analysis of this compound.
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification strategy used to convert an analyte into a product with improved analytical properties. gcms.czyoutube.com For a polar, non-volatile compound like this compound, derivatization is crucial for enhancing volatility for GC analysis and improving ionization efficiency for MS analysis. youtube.comresearchgate.net The primary targets for derivatization are the two active hydrogen atoms of the hydroxyl groups.
Common Derivatization Strategies for Diols:
Silylation: This is the most widely used derivatization procedure for compounds containing hydroxyl groups. youtube.com A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens of the -OH groups with nonpolar trimethylsilyl (B98337) (TMS) groups. gcms.czchromforum.org This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability, making it ideal for GC-MS analysis. youtube.com
Alkylation: This strategy involves replacing the active hydrogens with an alkyl group, forming more stable and volatile ethers. youtube.com This can reduce the compound's polarity and improve its chromatographic behavior.
Acylation: Reacting the diol with an acylating agent converts the hydroxyl groups into esters. This also serves to decrease polarity and enhance volatility for GC analysis. gcms.cz
Derivatization for LC-MS: For analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be employed to introduce a moiety that enhances ionization efficiency in the MS source. researchgate.netddtjournal.com For example, reacting the diol with a reagent like dansyl chloride introduces a tertiary amine group, which is readily protonated in electrospray ionization (ESI), leading to a significant improvement in signal intensity and detection sensitivity. ddtjournal.comthermofisher.com
The choice of derivatization reagent depends on the analytical technique being used (GC-MS vs. LC-MS) and the specific requirements of the analysis, such as the need for improved sensitivity or enhanced structural confirmation. gcms.cznih.gov
Table 2: Common Derivatization Strategies for Diol Analysis
| Derivatization Method | Reagent Example(s) | Purpose | Primary Analytical Technique |
| Silylation | BSTFA, TMCS | Increases volatility, improves thermal stability, reduces polarity. gcms.czyoutube.com | GC-MS |
| Alkylation | Alkyl halides | Reduces polarity, increases volatility. youtube.com | GC-MS |
| Acylation | Acetic anhydride | Decreases polarity, enhances volatility. gcms.cz | GC-MS |
| Ionization Enhancement | Dansyl chloride | Introduces a readily ionizable group to enhance signal intensity. ddtjournal.comthermofisher.com | LC-MS |
Applications of 3 Propan 2 Yl Pentane 1,5 Diol in Chemical Engineering and Materials Science
Polymer Precursor in Advanced Material Synthesis
The primary application of 3-(propan-2-yl)pentane-1,5-diol in materials science lies in its use as a monomer for the synthesis of advanced polymers. Its branched structure offers distinct advantages over linear diols in creating polymers with tailored properties.
Synthesis of Polyesters and Polyurethanes Utilizing Branched Diols
Branched diols like this compound are instrumental in the synthesis of polyesters and polyurethanes. rsc.org In polyesterification, diols are reacted with dicarboxylic acids or their derivatives. rsc.org The inclusion of a branched diol disrupts the regular packing of polymer chains, which can be a desirable feature for controlling crystallinity and other physical properties. nih.govacs.org Similarly, in the formation of polyurethanes, diols react with diisocyanates. rsc.org The structure of the diol component significantly influences the final characteristics of the polyurethane material. rsc.org
The synthesis of polyesters from secondary diols, such as this compound, can present challenges compared to their primary diol counterparts due to lower reactivity. rsc.org To overcome this, more reactive diacid chlorides can be employed, or reaction conditions can be optimized, for instance, by using a higher excess of the diol and longer transesterification times to achieve high molecular weight polymers. nih.govrsc.org
Influence of this compound on Polymer Thermal and Mechanical Attributes
The incorporation of this compound into a polymer backbone has a pronounced effect on its thermal and mechanical properties. The presence of the isopropyl side group introduces steric hindrance, which restricts the mobility and packing of the polymer chains. nih.gov This generally leads to an increase in the glass transition temperature (Tg) of the resulting polymer compared to its linear analogue. nih.govacs.orgrsc.org A higher Tg indicates that the material retains its rigidity at higher temperatures.
Table 1: Comparative Properties of Polymers from Linear vs. Branched Diols
| Property | Linear Diol Polymer | Branched Diol Polymer | Reference |
|---|---|---|---|
| Glass Transition Temperature (Tg) | Lower | Higher | nih.govacs.orgrsc.org |
| Crystallinity | Higher | Lower | nih.govacs.org |
| Modulus | Generally Higher (but can vary) | Generally Lower (but can vary) | nih.govacs.orgnih.gov |
| Extension at Break | Lower | Higher | nih.govacs.orgnih.gov |
| Rate of Biodegradation | Higher | Lower | nih.govacs.orgnih.gov |
| Hydrophobicity | Lower | Higher | nih.govacs.orgnih.gov |
Development of Specialty Coatings and Resins Incorporating Branched Diols
The properties imparted by branched diols make them valuable in the formulation of specialty coatings and resins. nih.gov Diol-based polymers are essential components in industrial, automotive, and architectural coatings, providing durability, gloss retention, and chemical resistance. specialchem.com The increased hydrophobicity observed in polymers made from branched diols can be particularly advantageous for coating applications, as it enhances resistance to water and moisture. nih.govacs.org
The ability to fine-tune properties such as hardness, flexibility, and adhesion by incorporating branched diols allows for the development of high-performance coatings tailored for specific end-uses. nih.gov For example, the use of branched diols can lead to resins with improved weatherability and resistance to degradation.
Role as a Solvent and Plasticizer in Industrial Processes
Beyond its role as a monomer, this compound and similar diols can function as solvents and plasticizers in various industrial applications. nih.gov Pentane-1,5-diol, a related linear diol, is known for its use as a plasticizer in cellulose (B213188) products and adhesives. nih.gov Plasticizers are additives that increase the flexibility and durability of a material. The branched structure of this compound could offer unique performance characteristics when used in this capacity.
In some contexts, diols can also act as effective solvents. For example, pentane-1,5-diol is recognized as an effective solvent and water-binding substance. nih.gov These properties are valuable in the formulation of various chemical products.
Intermediate in the Synthesis of Fine Chemicals and Active Pharmaceutical Ingredients (APIs)
The chemical structure of this compound makes it a useful intermediate in the synthesis of more complex molecules, including fine chemicals and potentially active pharmaceutical ingredients (APIs). nih.gov
Building Block for Complex Molecular Architectures
The two hydroxyl groups of this compound provide reactive sites for a variety of chemical transformations, allowing it to serve as a foundational building block. Its branched nature can introduce specific stereochemistry and conformational rigidity into the target molecule. This is particularly important in the synthesis of complex organic molecules where precise three-dimensional structure is critical for function. While direct examples for this compound are not extensively documented in the provided search results, the analogous compound 3-amino-pentane-1,5-diol is a key intermediate in the preparation of a MAP-kinase inhibitor. google.com This highlights the potential of substituted pentane-1,5-diols in constructing biologically active compounds. The synthesis of various drug classes often involves the use of specifically functionalized building blocks to achieve the desired therapeutic effect. medihealthpedia.com
Chiral Auxiliary in Asymmetric Synthesis
The presence of a chiral center in this compound makes its enantiomerically pure forms potentially valuable as chiral auxiliaries in asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over the other. nih.gov Chiral diols, in particular, are important building blocks and can act as chiral ligands or be used to form chiral catalysts. nih.gov
Although there is no specific research confirming the use of this compound as a chiral auxiliary, its structure fits the general requirements for such applications. The two hydroxyl groups could coordinate to a metal center or a reagent, creating a chiral environment that influences the stereochemical outcome of a reaction.
Bio-based Applications and Sustainable Chemistry Initiatives
The development of bio-based chemicals is a key focus of sustainable chemistry. While there is no direct evidence of this compound being produced from renewable feedstocks, the broader class of diols is a target for bio-based production methods. nih.gov For instance, the biosynthesis of various α,ω-diols from renewable fatty acids has been demonstrated. mdpi.com
The use of bio-based diols in the synthesis of polymers is a growing area of research aimed at reducing reliance on fossil fuels. researchgate.netacs.org Branched bio-based diols, for example, have been shown to produce polyesters with tunable properties. rsc.orgrsc.org If a sustainable production route for this compound were to be developed, it could find applications as a bio-based monomer for the creation of more environmentally friendly polymers and materials.
Environmental Fate and Biogeochemical Cycling of 3 Propan 2 Yl Pentane 1,5 Diol
Aerobic and Anaerobic Biodegradation Pathways in Environmental Systems
The structural characteristics of 3-(propan-2-yl)pentane-1,5-diol, specifically its branched aliphatic backbone and two hydroxyl functional groups, are key determinants of its biodegradability.
Aerobic Biodegradation:
Under aerobic conditions, the biodegradation of aliphatic alcohols is a well-documented process. Microorganisms, primarily bacteria and fungi, initiate the degradation of this compound by oxidizing the terminal alcohol groups. This process typically involves a series of enzymatic reactions. The primary alcohol groups are sequentially oxidized to aldehydes and then to carboxylic acids.
The general aerobic degradation pathway for a primary alcohol involves the following steps:
Oxidation to Aldehyde: The terminal -CH₂OH group is oxidized to an aldehyde (-CHO) by alcohol dehydrogenase enzymes.
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid (-COOH) by aldehyde dehydrogenase enzymes.
Following the formation of the dicarboxylic acid, the molecule can enter central metabolic pathways, such as the beta-oxidation pathway, where it is further broken down to yield carbon dioxide, water, and biomass. The presence of the isopropyl branch may present some steric hindrance to the enzymes involved, potentially slowing the degradation rate compared to linear diols. However, microorganisms have evolved diverse enzymatic capabilities to handle branched-chain alkanes and alcohols.
Anaerobic Biodegradation:
In the absence of oxygen, the biodegradation of this compound proceeds through different metabolic routes. Anaerobic microorganisms utilize alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. The degradation of diols under anaerobic conditions has been observed for simpler structures like 1,3-propanediol (B51772), which can be fermented by some bacteria or degraded by sulfate-reducing bacteria. nih.gov
For a more complex molecule like this compound, anaerobic degradation would likely involve initial activation steps followed by fermentation or anaerobic respiration. The presence of the branched structure could influence the specific anaerobic pathways employed by microbial communities. Studies on the anaerobic degradation of branched alkanes have shown that some microorganisms can metabolize these compounds, albeit often at slower rates than their linear counterparts. nih.gov
Table 1: Predicted Aerobic and Anaerobic Biodegradation of this compound
| Condition | Predicted Primary Degradation Pathway | Key Microbial Players (General) | Expected End Products |
| Aerobic | Oxidation of terminal alcohols to dicarboxylic acid, followed by beta-oxidation. | Bacteria (e.g., Pseudomonas), Fungi | Carbon Dioxide, Water, Biomass |
| Anaerobic | Fermentation or anaerobic respiration with nitrate, sulfate, or CO₂ as electron acceptors. | Fermenting Bacteria, Sulfate-Reducing Bacteria, Methanogens | Methane, Carbon Dioxide, Fatty Acids |
Several environmental and chemical factors can influence the rate at which this compound is biodegraded in the environment.
Chemical Structure: The branching in the carbon chain of this compound is a significant factor. While linear alkanes and alcohols are generally readily biodegradable, branching can sometimes decrease the rate of degradation due to steric hindrance of enzymatic activity. nih.govacs.org However, some microbial strains have demonstrated the ability to degrade branched alkanes. nih.gov
Bioavailability: As a diol, this compound is expected to be water-soluble. High water solubility generally increases a compound's bioavailability to microorganisms in aquatic environments, which can lead to faster degradation rates compared to more hydrophobic compounds.
Environmental Conditions:
Temperature: Microbial activity and, consequently, biodegradation rates are temperature-dependent, with optimal rates occurring within a specific temperature range for the active microbial community.
Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism.
Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate.
Environmental Partitioning and Transport Behavior
The partitioning and transport of this compound between different environmental compartments (air, water, soil, and biota) are largely determined by its physical and chemical properties.
Water Solubility: As a diol with two hydroxyl groups, this compound is expected to have high water solubility. This property will favor its partitioning into the aqueous phase.
Octanol-Water Partition Coefficient (Kow): The log Kow value is a measure of a chemical's lipophilicity. For a diol, the log Kow is expected to be low, indicating a preference for water over fatty tissues. A low log Kow suggests a low potential for bioaccumulation in organisms. While no experimental value is available for this compound, QSAR (Quantitative Structure-Activity Relationship) models can be used to estimate this value. For example, the KOWWIN program predicts a log Kow for similar structures. epa.gove3s-conferences.org
Soil Sorption Coefficient (Koc): The Koc value indicates the tendency of a chemical to adsorb to soil organic matter. ecetoc.orgchemsafetypro.com Compounds with low Kow values generally have low Koc values, suggesting they will be mobile in soil and have a low affinity for sediment in aquatic systems. mdpi.comresearchgate.net Therefore, this compound is expected to be mobile in soil and not strongly adsorb to sediments.
Vapor Pressure and Henry's Law Constant: These properties determine the likelihood of a chemical to volatilize from water or soil into the atmosphere. Alcohols have lower vapor pressures than alkanes of similar molecular weight due to hydrogen bonding. The Henry's Law Constant for diols is generally low, indicating a low tendency to partition from water to air.
Table 2: Predicted Environmental Partitioning of this compound
| Property | Predicted Value/Behavior | Implication for Environmental Fate |
| Water Solubility | High | Predominantly found in the aqueous phase; high mobility in aquatic systems. |
| Log Kow | Low (estimated) | Low potential for bioaccumulation in organisms. |
| Log Koc | Low (estimated) | High mobility in soil; low sorption to sediment. |
| Vapor Pressure | Low | Low tendency to volatilize from soil and water. |
| Henry's Law Constant | Low | Unlikely to partition significantly from water to the atmosphere. |
Distribution in Water, Soil, and Air Compartments
The distribution of this compound in the environment is dictated by its partitioning behavior between water, soil, and air. This is largely influenced by its water solubility, vapor pressure, and its affinity for organic matter in soil.
Physicochemical Properties Influencing Distribution:
| Property | Value (Estimated) | Source |
| Molecular Formula | C8H18O2 | nih.gov |
| Molecular Weight | 146.23 g/mol | nih.gov |
| Water Solubility | High (miscible) | Inferred from similar short-chain diols |
| Vapor Pressure | Low | Inferred from structure |
| Log Kow (Octanol-Water Partition Coefficient) | Low | Inferred from structure |
Due to the presence of two hydroxyl (-OH) groups, this compound is expected to be highly soluble in water. Short-chain aliphatic diols are generally miscible with water. researchgate.netnih.gov This high water solubility suggests that if released into the environment, the primary receiving compartment would be water bodies and moist soils.
Its vapor pressure is anticipated to be low due to its relatively high molecular weight and the strong intermolecular hydrogen bonding afforded by the hydroxyl groups. This indicates that volatilization from water or soil surfaces to the atmosphere is not a significant transport pathway.
The octanol-water partition coefficient (Kow) is a key indicator of a chemical's tendency to partition between fatty tissues of organisms and water. For a diol with a branched alkyl structure, the Log Kow is expected to be low, signifying a preference for the aqueous phase over lipid-like environments. This reduces the likelihood of significant bioaccumulation in aquatic organisms.
Mobility and Leaching Potential
The mobility of this compound in the subsurface environment, particularly its potential to leach from soil into groundwater, is a critical aspect of its environmental fate.
Factors Affecting Mobility and Leaching:
| Parameter | Predicted Behavior | Rationale |
| Soil Sorption Coefficient (Koc) | Low | High water solubility and low Log Kow |
| Leaching Potential | High | Low soil sorption |
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic matter in soil. Chemicals with low Koc values are less likely to bind to soil particles and are therefore more mobile. Given the high water solubility and low Log Kow of this compound, its Koc value is predicted to be low.
Consequently, the compound is expected to have a high leaching potential. If released to soil, it is likely to percolate through the soil profile with water and potentially reach groundwater.
Biogeochemical Cycling:
The biogeochemical cycling of this compound involves its transformation and degradation by both biotic (biological) and abiotic (non-biological) processes.
Biodegradation: Aliphatic diols, including branched structures, are generally susceptible to microbial degradation. researchgate.netnih.gov Microorganisms in soil and water can utilize such compounds as a carbon source. The degradation pathway likely involves the oxidation of the terminal hydroxyl groups to form carboxylic acids, which can then enter central metabolic pathways. The branched nature of this compound might influence the rate of biodegradation compared to linear diols, but complete mineralization to carbon dioxide and water is expected under aerobic conditions. Studies on the biodegradation of aliphatic polyesters, which are polymers of diols and dicarboxylic acids, have shown that the diol components are readily biodegraded. researchgate.netscilit.com
Abiotic Degradation: Abiotic degradation processes such as hydrolysis and photolysis are not expected to be significant for this compound under typical environmental conditions. The C-C and C-O bonds are generally stable to hydrolysis. While it may undergo oxidation by hydroxyl radicals in the atmosphere, its low vapor pressure limits its presence in the gas phase where such reactions are most relevant.
Future Research Directions and Emerging Opportunities for 3 Propan 2 Yl Pentane 1,5 Diol
Development of Novel Catalytic Systems for Efficient and Selective Synthesis
The efficient and selective synthesis of 3-(propan-2-yl)pentane-1,5-diol is a critical first step towards its broader application. Current synthetic routes for similar diols often involve multi-step processes. Future research will likely focus on developing novel catalytic systems to streamline production, improve yields, and enhance selectivity.
A promising avenue is the catalytic hydrogenation of substituted dicarboxylic acids or their esters. For instance, research on the hydrogenation of glutaric acid to 1,5-pentanediol (B104693) has demonstrated the effectiveness of bimetallic catalysts. rsc.orgchemicalbook.com Future work could adapt these systems for a substituted precursor like 3-isopropylglutaric acid. The development of catalysts that can operate under milder conditions would also be a significant advancement. tue.nl Homogeneous catalysis, using complexes like Wilkinson's catalyst, offers high selectivity for the hydrogenation of specific functional groups and could be tailored for the synthesis of this compound. youtube.com
Another approach could involve the hydroformylation of appropriate unsaturated precursors, followed by reduction. The development of catalysts that can control the regioselectivity of this process to favor the desired 1,5-diol structure will be crucial.
Table 1: Potential Catalytic Strategies for this compound Synthesis
| Catalytic Strategy | Precursor Example | Potential Catalyst Type | Key Research Goal |
| Catalytic Hydrogenation | 3-isopropylglutaric acid or its diester | Heterogeneous (e.g., Re-Pd/SiO2, Ru-Sn) | High yield and selectivity to the diol under mild conditions. rsc.orgtue.nl |
| Homogeneous Catalysis | Unsaturated ester or aldehyde | Rhodium-based (e.g., Wilkinson's catalyst) | Stereoselective hydrogenation of precursors. youtube.com |
| Hydroformylation/Reduction | Isopropyl-substituted pentene derivative | Cobalt or Rhodium-based catalysts | Regioselective formation of the terminal dialdehyde (B1249045) followed by reduction. |
Advanced Functional Materials Utilizing this compound as a Building Block
The unique branched structure of this compound suggests its potential as a monomer for creating advanced functional materials with tailored properties. The isopropyl group introduces steric hindrance and can influence polymer characteristics such as glass transition temperature (Tg), crystallinity, and solubility.
Research on other branched diols has shown that they can be used to produce novel polyesters with tunable properties. rsc.orgrsc.org For example, the use of secondary diols can lead to polymers with higher glass transition temperatures compared to their linear counterparts. rsc.orgrsc.org This suggests that polyesters derived from this compound could exhibit unique thermal and mechanical properties. These materials could find applications in coatings, adhesives, and specialty elastomers. acs.orgacs.org
Furthermore, hyperbranched polymers derived from diols have shown promise in a variety of applications due to their high solubility and low viscosity. nih.gov The structure of this compound could be leveraged to create novel hyperbranched polyesters or polyurethanes with specific functionalities.
Table 2: Potential Polymer Applications for this compound
| Polymer Type | Potential Property Modification | Potential Applications |
| Polyesters | Increased Tg, altered crystallinity, improved solubility | Specialty plastics, coatings, biodegradable polymers. rsc.orgrsc.orgacs.org |
| Polyurethanes | Enhanced thermal stability, tailored mechanical properties | Elastomers, foams, adhesives. |
| Hyperbranched Polymers | High solubility, low viscosity, high functionality | Additives, drug delivery systems, surface modification. nih.gov |
Integration of Machine Learning and Artificial Intelligence in Diol Research and Design
Expanding Applications in Sustainable Chemistry and Biotechnology
The drive towards a more sustainable chemical industry opens up new opportunities for bio-based and biodegradable materials. Diols are key building blocks for many such materials. Future research could explore the production of this compound from renewable feedstocks. While the direct biotechnological production of this specific diol has not been reported, the microbial production of other polyols like erythritol (B158007) and mannitol (B672) is well-established. tamu.edunih.govnih.gov This suggests that engineered metabolic pathways could potentially be developed to produce branched diols from biomass.
Furthermore, polyesters derived from diols can be designed to be biodegradable. acs.org The incorporation of the branched structure of this compound could be used to fine-tune the degradation rate of these polymers, making them suitable for applications in areas like controlled-release drug delivery and environmentally friendly plastics. acs.org
Investigation of Less Explored Chemical Transformations and Derivatives
The two hydroxyl groups of this compound offer a platform for a wide range of chemical transformations, leading to a variety of derivatives with potentially useful properties. While esterification to form polymers is a primary application, other chemical modifications remain largely unexplored.
For instance, the selective oxidation of one of the primary hydroxyl groups could lead to the corresponding hydroxy-aldehyde or hydroxy-acid, which are valuable intermediates in organic synthesis. The selective oxidation of 1,5-diols to δ-lactones has been achieved using specific reagent systems. capes.gov.br The formation of cyclic ethers through intramolecular dehydration is another possibility that could be investigated.
Furthermore, derivatization of the hydroxyl groups can be used to create molecules with specific properties. For example, derivatization is a common technique used to improve the analytical detection of diols. chromforum.orghkbu.edu.hknih.gov The synthesis of novel derivatives could also lead to compounds with applications in areas such as pharmaceuticals or agrochemicals, drawing parallels from the diverse applications of other functionalized diols. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
